molecular formula C22H19N3O3S B2840548 2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(3-methylphenyl)acetamide CAS No. 1207048-72-3

2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(3-methylphenyl)acetamide

Cat. No. B2840548
CAS RN: 1207048-72-3
M. Wt: 405.47
InChI Key: SLRUNYNPXPDBTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(3-methylphenyl)acetamide is a useful research compound. Its molecular formula is C22H19N3O3S and its molecular weight is 405.47. The purity is usually 95%.
BenchChem offers high-quality 2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(3-methylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(3-methylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activity

The compound has been investigated for its anticancer properties. For instance, certain derivatives have shown cytotoxic activity against a broad spectrum of cancer cell lines. A specific derivative exhibited significant cancer cell growth inhibition against eight cancer cell lines, including HOP-92, NCI-H226, and MDA-MB-468, highlighting its potential as an anticancer agent (Al-Sanea et al., 2020).

Anti-inflammatory and Analgesic Properties

Research has also explored the anti-inflammatory and analgesic properties of related compounds. Novel benzodifuranyl and thiazolopyrimidines derived from natural compounds were synthesized and showed significant COX-1/COX-2 inhibitory, analgesic, and anti-inflammatory activities, presenting a new avenue for the development of therapeutic agents (Abu‐Hashem et al., 2020).

Antimicrobial Activity

Compounds related to 2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(3-methylphenyl)acetamide have shown promising antimicrobial activities. For example, new pyrimidinone and oxazinone derivatives fused with thiophene rings demonstrated good antibacterial and antifungal activities, comparable to standard drugs like streptomycin and fusidic acid (Hossan et al., 2012).

Imaging and Radioligand Applications

The compound has been utilized in the development of selective radioligands for imaging translocator proteins (18 kDa) with PET, offering insights into its potential for aiding in diagnostics and research into neurological diseases (Dollé et al., 2008).

Novel Synthesis Methods and Chemical Reactivity

Additionally, innovative synthesis methods and chemical reactivity studies of this compound have been conducted to explore its utility in creating new chemical entities with potential pharmacological applications. These studies offer valuable insights into the compound's versatility and potential as a precursor for further drug development (Farouk et al., 2021).

properties

IUPAC Name

2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O3S/c1-14-4-3-5-16(10-14)24-19(26)11-25-13-23-20-18(12-29-21(20)22(25)27)15-6-8-17(28-2)9-7-15/h3-10,12-13H,11H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLRUNYNPXPDBTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(3-methylphenyl)acetamide

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